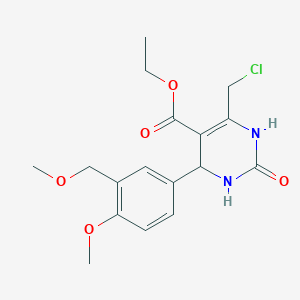

Ethyl 6-(chloromethyl)-4-(4-methoxy-3-(methoxymethyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-(chloromethyl)-4-(4-methoxy-3-(methoxymethyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine (THPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea analogs . Its structure features a chloromethyl group at the C-6 position and a 4-methoxy-3-(methoxymethyl)phenyl substituent at C-3. These functional groups confer unique physicochemical properties, including enhanced reactivity (via the chloromethyl group) and lipophilicity (due to the methoxy-methoxymethyl aryl group), making it suitable for applications in medicinal chemistry. Recent studies highlight its incorporation into chitosan nanoparticles for targeted cancer therapy, where its cytotoxicity is modulated by substituent interactions .

Properties

IUPAC Name |

ethyl 6-(chloromethyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O5/c1-4-25-16(21)14-12(8-18)19-17(22)20-15(14)10-5-6-13(24-3)11(7-10)9-23-2/h5-7,15H,4,8-9H2,1-3H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHOVBDLOORJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701109016 | |

| Record name | Ethyl 6-(chloromethyl)-1,2,3,4-tetrahydro-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-12-2 | |

| Record name | Ethyl 6-(chloromethyl)-1,2,3,4-tetrahydro-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(chloromethyl)-1,2,3,4-tetrahydro-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 6-(chloromethyl)-4-(4-methoxy-3-(methoxymethyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 832740-12-2) is a compound belonging to the dihydropyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.81 g/mol. The compound features a tetrahydropyrimidine ring system that is known for its diverse biological activities.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of dihydropyrimidines. For instance, derivatives of tetrahydropyrimidines have shown significant antibacterial and antifungal activities. The introduction of various substituents at specific positions on the dihydropyrimidine ring can enhance these activities. This compound is hypothesized to exhibit similar antimicrobial effects due to its structural similarities with known active compounds.

Anticancer Activity

Dihydropyrimidines have also been investigated for their anticancer properties. Research indicates that modifications on the pyrimidine ring can lead to enhanced cytotoxicity against various cancer cell lines. This compound may possess similar anticancer potential due to its unique substituents that could interact with cellular targets involved in cancer progression.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves the Biginelli reaction—a multi-component reaction that combines an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This method has been widely used to produce various biologically active dihydropyrimidines.

Table 1: Comparison of Biological Activities of Dihydropyrimidines

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Antimicrobial | |

| Compound B | Anticancer | |

| Ethyl Ester | Potential Antimicrobial & Anticancer | This study |

Case Studies and Research Findings

In a recent study examining a library of dihydropyrimidines, it was found that compounds with methoxy substituents exhibited enhanced activity against certain bacterial strains. The presence of chlorine in the ethyl ester compound may also contribute to increased lipophilicity and membrane permeability, which are crucial for biological activity.

Additionally, research has shown that the structural conformation of dihydropyrimidines plays a significant role in their biological effectiveness. The screw-boat conformation adopted by the tetrahydropyrimidine ring allows for optimal interaction with biological targets such as enzymes and receptors involved in disease pathways .

Scientific Research Applications

Biological Activities

Ethyl 6-(chloromethyl)-4-(4-methoxy-3-(methoxymethyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for several potential biological applications:

-

Antimicrobial Properties :

- Research indicates that this compound exhibits significant antibacterial and antitubercular activities. Its derivatives have shown effectiveness against various microbial strains, making it a candidate for drug development aimed at treating infections caused by resistant bacteria.

- Enzyme Inhibition :

-

Pharmaceutical Research :

- The compound is being explored as a lead in medicinal chemistry due to its unique functional groups that confer distinct biological properties while maintaining structural integrity suitable for further modifications. This makes it an attractive candidate for developing novel therapeutics.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

-

Nucleophilic Substitution Reactions :

- The chloromethyl group can undergo nucleophilic substitution, allowing for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.

-

Condensation Reactions :

- The presence of carbonyl and ester functionalities facilitates reactions such as hydrolysis and condensation with various nucleophiles, providing a pathway for further chemical modifications.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

-

Antibacterial Activity Study :

- A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications at the chloromethyl position significantly influenced antimicrobial potency.

- Drug Development Pipeline :

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical behavior of THPM derivatives is highly dependent on substituents at the C-4 and C-6 positions. Below is a systematic comparison:

Substituent Variations at C-4

The C-4 aryl group influences electronic, steric, and hydrogen-bonding interactions. Key examples include:

Discussion:

- Electron-Donating vs. Withdrawing Groups: Methoxy and hydroxy groups (e.g., Compound A) improve solubility but may reduce membrane permeability. In contrast, iodine in Compound C enhances electron withdrawal, improving binding to hydrophobic enzyme pockets .

- Heterocyclic Substituents: Pyrazole rings () introduce steric bulk and heteroatoms, favoring interactions with bacterial targets .

Substituent Variations at C-6

The C-6 position is critical for reactivity and functionalization:

Discussion:

- Chloromethyl vs. Bromomethyl: Bromine’s larger atomic radius increases bond length, making bromomethyl derivatives more reactive in nucleophilic substitutions . However, chloromethyl groups (target compound) offer better stability for drug delivery systems .

- Methyl Groups: Reduce steric strain but limit further functionalization .

Spectral and Structural Comparisons

- FT-IR/NMR: The target compound’s chloromethyl group exhibits C-Cl stretching at ~650 cm⁻¹, distinct from methyl (~1370 cm⁻¹) or bromomethyl (~560 cm⁻¹) .

- Crystal Packing: Derivatives with hydroxy groups (e.g., ) form intermolecular H-bonds, improving crystallinity, while bulky aryl groups (e.g., ) adopt twisted conformations to minimize steric clashes .

Q & A

Q. What computational tools can predict metabolite profiles and toxicity?

- In Silico Tools : Use GLORYx for phase I/II metabolism prediction (e.g., oxidative dechlorination to hydroxymethyl derivatives).

- Toxicity Screening : ADMETlab 2.0 to assess hepatotoxicity risk (e.g., mitochondrial membrane potential disruption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.